5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Description
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride (CAS: 1955540-06-3) is a thiazole-based compound with a 2,4-difluorobenzyl substituent and a hydrochloride salt. Its molecular formula is C₁₀H₉ClF₂N₂S, and it has a molecular weight of 262.70 g/mol . The thiazole core and fluorinated aromatic system make it a candidate for pharmaceutical and agrochemical research, where fluorine atoms enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S.ClH/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8;/h1-2,4-5H,3H2,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIQVTCIQVUAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=CN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9ClF2N2S
- Molecular Weight : 248.71 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Table 1: Cytotoxic Activity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising activity comparable to standard chemotherapeutics like Doxorubicin.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cancer cell proliferation.
- EGFR Inhibition : Molecular docking studies suggest that this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The binding affinity and interaction modes indicate a competitive inhibition mechanism that disrupts downstream signaling pathways responsible for cell survival and proliferation .
- Allosteric Modulation : Research indicates that derivatives of thiazole compounds can also act through allosteric mechanisms. For instance, studies on related compounds have shown that they can bind to sites distinct from the active sites of target proteins, leading to altered protein conformations and reduced enzymatic activity .
Case Studies
Several case studies have explored the biological activity of thiazole derivatives in preclinical settings:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in apoptosis in treated cancer cells as evidenced by increased caspase activity and DNA fragmentation assays .
- In Vivo Efficacy : Animal models treated with this compound exhibited significant tumor regression compared to controls. The results support further investigation into its potential as a therapeutic agent in oncology .
Safety Profile
Toxicity studies conducted on normal cell lines indicate that this compound has a favorable safety profile with minimal adverse effects observed at therapeutic concentrations . The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration for normal cells) to IC50 (cytotoxic concentration for cancer cells), suggests a promising therapeutic window.
Table 2: Selectivity Index Calculation
| Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| MRC-5 (Normal Lung) | 100 | 15 | 6.67 |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent. Thiazole derivatives are known for their broad biological activities, making them valuable in drug discovery.
- Antimicrobial Activity : Research indicates that thiazole compounds can inhibit various bacterial strains. For example, studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 6.25 to 12.5 μg/mL .
- Anticancer Activity : In vitro studies have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with reported IC50 values between 5.10 and 9.18 μM . The anticancer effects are believed to be linked to the inhibition of specific kinases involved in tumor growth.
Biological Studies
The compound has been utilized to explore its effects on cellular pathways, receptors, and enzymes:
- Cell Signaling Modulation : It influences signaling pathways related to inflammation and cell proliferation, potentially altering gene expression and metabolic processes within cells .
- Enzyme Inhibition : The compound has shown the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response by catalyzing the formation of pro-inflammatory mediators like prostaglandins .
Data Tables
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 6.25 - 12.5 µg/mL |
| Escherichia coli | 6.25 - 12.5 µg/mL | |
| Anticancer | HepG2 (liver cancer) | 5.10 - 9.18 µM |
| MCF-7 (breast cancer) | 5.10 - 9.18 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives against multiple bacterial strains using the microdilution method. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those without such modifications .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several thiazole derivatives were screened against various cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogues differ in substituent positions, halogen types, and additional functional groups. Key examples include:
Table 1: Comparative Analysis of Thiazol-2-amine Derivatives
Key Differences and Implications
In 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine (CAS: 175135-32-7), direct attachment of the difluorophenyl group to the thiazole reduces flexibility compared to benzyl-linked analogues .
The trifluoromethyl group in 5-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (CAS: 923732-22-3) introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems .
Salt Form :
- Hydrochloride salts (e.g., target compound and 3,5-difluoro analogue) improve solubility and stability, critical for in vivo applications, whereas free bases (e.g., 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine) are easier to synthesize but less bioavailable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
